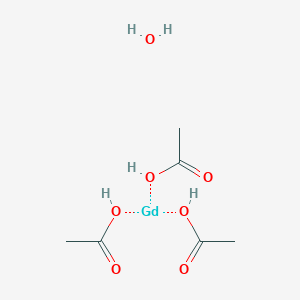
GADOLINIUM (III) ACETATE HYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium (III) Acetate Hydrate is the acetate salt of the lanthanide element gadolinium . It is a colorless crystal that is soluble in water and can form a hydrate . It has been used in vitro for the diagnosis and treatment of cancer . Gadolinium-based contrast agents are injected into the body to enhance x-ray images of deep tissues .
Synthesis Analysis
The tetrahydrate of gadolinium acetate can be crystallized from an aqueous solution by the reaction of gadolinium oxide and acetic acid . The reaction is as follows: Gd2O3 + 6 HOAc + 5 H2O → [(Gd(OAc)3(H2O)2)2]·4H2O .Molecular Structure Analysis
The molecular formula of this compound is C6H11GdO7 . Its average mass is 406.443 Da and its monoisotopic mass is 407.006287 Da .Chemical Reactions Analysis
The complex [Gd4(CH3COO)4(acac)8(H2O)4] can be obtained by the reflux reaction of gadolinium acetate and acetylacetone in the presence of triethylamine in methanol solution .Physical And Chemical Properties Analysis
This compound appears as a colorless crystal or white powder . It has a density of 1.611 g·cm−3 (hydrate) . It is soluble in water .Wissenschaftliche Forschungsanwendungen
MRI Contrast Agents : Gadolinium(III) complexes, like those derived from Gadolinium (III) Acetate Hydrate, are used in clinical MRI to increase contrast. They work by selectively relaxing the water molecules near the complex, with ongoing research aimed at improving their sensitivity (relaxivity) for detecting molecular targets (Caravan, 2006).
Solid Oxide Fuel Cell Applications : Gadolinium-doped ceria (CGO) developed from this compound has been used in inkjet printing on NiO-YSZ substrates for solid oxide fuel cell (SOFC) applications. This demonstrates its utility in fabricating thin film dense electrolytes for SOFCs (Wang et al., 2011).
Synthesis of Gadolinium(III) Complexes : Studies have focused on synthesizing various gadolinium(III) complexes with carboxylate ligands for investigating their structures and magnetic properties. These complexes have potential applications in materials science and magnetic resonance imaging (Cañadillas-Delgado et al., 2009).
Radiation Sensitizers Detectable by MRI : Gadolinium(III) texaphyrin, a complex formed from Gadolinium, has been identified as a tumor-selective radiation sensitizer that is also detectable by MRI. This highlights its potential in cancer treatment and diagnostic imaging (Young et al., 1996).
MRI Contrast Agents Based on Other Lanthanides : Research includes exploring other lanthanides alongside Gadolinium(III) for MRI contrast agents. These efforts aim to find alternatives to Gadolinium(III) that may offer different or enhanced properties (Bottrill et al., 2006).
Development of Highly Stable MRI Contrast Agents : Gadolinium(III) complexes have been developed as highly stable MRI contrast agents with high relaxivity. These agents are crucial for clinical applications and have improved relaxivity due to an increased hydration number (Xu et al., 2020).
Magnetic Properties of Gadolinium(III) Complexes : Investigations into the magnetic properties of digadolinium(III) complexes with various ligands have been conducted. These studies provide insights into the magnetic interactions and potential applications in magnetic materials and imaging technologies (Cañadillas-Delgado et al., 2010).
Cement Hydration and Neutron Radiation Shielding : Gadolinium oxide, derived from this compound, has been explored as an additive in cement for neutron radiation shielding, demonstrating its potential in construction materials technology (Piotrowski et al., 2019).
Wirkmechanismus
Target of Action
Gadolinium(III) acetate hydrate is primarily used as a laboratory reagent and in the production of optical glasses, structural ceramics, electrical components, and photo-optical materials . .
Mode of Action
It is known that the compound forms a colorless crystal that is soluble in water and can form a hydrate . Its tetrahydrate has ground state ferromagnetism . The complex [Gd4(CH3COO)4(acac)8(H2O)4] can be obtained by the reflux reaction of gadolinium acetate and acetylacetone in the presence of triethylamine in methanol solution .
Biochemical Pathways
Gadolinium-based contrast agents have been used for more than 30 years to improve magnetic resonance imaging, a crucial tool for medical diagnosis and treatment monitoring across multiple clinical settings .
Pharmacokinetics
It is known that the compound is a colorless crystal that is soluble in water .
Result of Action
Gadolinium-based contrast agents are known to enhance x-ray images of deep tissues .
Action Environment
The action of Gadolinium(III) acetate hydrate can be influenced by environmental factors. For instance, the compound is hygroscopic, meaning it absorbs moisture from the air . This property can affect the compound’s stability and efficacy. Furthermore, the compound should be stored under an inert atmosphere and kept in a dry and well-ventilated place to protect it from moisture .
Safety and Hazards
Gadolinium (III) Acetate Hydrate may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes .
Zukünftige Richtungen
Gadolinium (III) Acetate Hydrate has been used for making optical glass and dopant for Gadolinium Yttrium Garnets which have microwave applications . It has also been used as intravenous MRI contrast agent to enhance images in medical magnetic resonance imaging and Magnetic Resonance Angiography (MRA) procedures .
Biochemische Analyse
Biochemical Properties
It is known that it can interact with biologically-relevant lipids, causing serious structural changes including enhanced membrane rigidity and propensity for lipid fusion and aggregation .
Cellular Effects
Gadolinium (III) Acetate Hydrate has been observed to have several effects on cells. It can cause loss of cellular motility, irreversible attachment of cells to the growth surface, and cell death . It also induces changes in chromatin structure, manifesting at micromolar concentrations as premature chromatin condensation and highly condensed sticky chromatin patches .
Molecular Mechanism
It is known that it interacts strongly with biologically-relevant lipids, causing serious structural changes
Temporal Effects in Laboratory Settings
It is known that the compound can cause changes in cellular function over time
Dosage Effects in Animal Models
It is known that the compound can cause changes in cellular function and structure
Eigenschaften
IUPAC Name |
acetic acid;gadolinium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Gd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPUMMSAJAYYST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Gd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14GdO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100587-93-7 |
Source


|
| Record name | Gadolinium(III) acetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



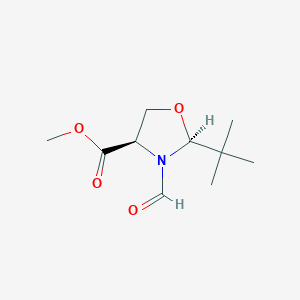
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
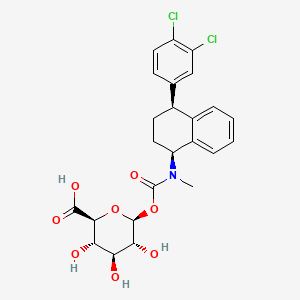
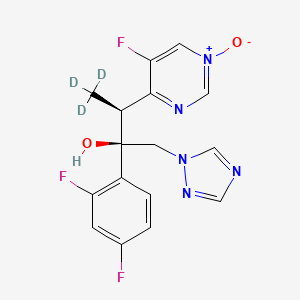
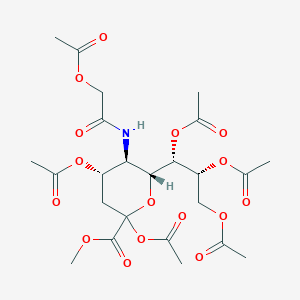
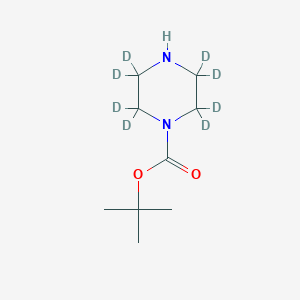


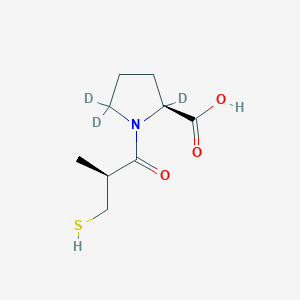
![5-Chloro-2-methoxy-N-[2-[4-(phosphonooxy)phenyl]ethyl]benzamide](/img/structure/B1140769.png)